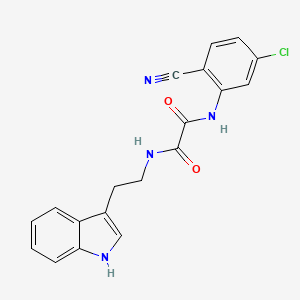

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an oxalamide derivative characterized by a 1H-indol-3-yl ethyl group and a 5-chloro-2-cyanophenyl substituent. Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to therapeutic candidates, depending on their substituents. This article provides a detailed comparison of this compound with structurally and functionally related oxalamide derivatives, emphasizing biological activity, metabolic stability, toxicity, and structural features.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWZOKXPXGPOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Linkage: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

Formation of the Chloro-substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) chloride.

Coupling Reaction: The final step involves coupling the indole derivative with the chloro-substituted phenyl ring using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group on the phenyl ring can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.

Major Products

Oxidation: Formation of indole-3-carboxylic acid.

Reduction: Formation of 5-amino-2-cyanophenyl derivative.

Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Stability and Pathways

Metabolic profiles vary significantly across oxalamides:

Note: The target compound’s cyano group may undergo slow conversion to carboxylic acid, altering solubility and toxicity .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 329.78 g/mol. The structural features include an indole moiety and a chloro-substituted phenyl group which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to indole compounds. For instance, research indicates that indole derivatives exhibit significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3k | MRSA | 0.98 µg/mL |

| 3d | Candida albicans | 7.80 µg/mL |

| 3p | Candida albicans | 62.50 µg/mL |

| - | E. coli | Inactive |

The above table summarizes the antimicrobial efficacy of selected indole derivatives, indicating that certain compounds show pronounced activity against MRSA and Candida albicans , while being inactive against Gram-negative bacteria like E. coli .

Anticancer Activity

In vitro studies have demonstrated that N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide exhibits cytotoxic effects against various cancer cell lines. The compound has shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts.

Case Study: Cytotoxicity Evaluation

A study evaluated the antiproliferative activity of several indole derivatives on A549 lung cancer cells, revealing significant cytotoxic effects:

- Compound 3b : IC50 = 15 µM

- Compound 3e : IC50 = 20 µM

- Compound 3g : IC50 = 25 µM

These results suggest that modifications in the structure can enhance the anticancer properties of indole-based compounds .

The mechanism underlying the biological activity of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide may involve:

- Inhibition of DNA synthesis : Many indole derivatives disrupt DNA replication in cancer cells.

- Induction of apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

- Antimicrobial action : The chloro and cyano groups may enhance membrane permeability, leading to cell lysis in bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide?

- Methodology :

- Step 1 : Prepare intermediates such as 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by reduction .

- Step 2 : React the amine with oxalyl chloride to form the oxalamide backbone. For sterically hindered amines, use base catalysis (e.g., triethylamine) to improve yields .

- Step 3 : Introduce the indole-containing ethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (≥95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify substitution patterns (e.g., indole protons at δ 6.5–7.5 ppm, cyanophenyl signals at δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~420–500) .

- Infrared Spectroscopy (IR) :

- Identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace indole with benzothiophene or vary the cyanophenyl group’s halogen) .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like HIV gp120 or kinase domains .

- Data Analysis :

- Apply linear regression or machine learning (QSAR models) to identify critical substituents influencing potency .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal Assays : Validate activity using multiple assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude batch variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .

Q. What strategies optimize crystallographic refinement for this compound?

- Crystallization : Use vapor diffusion (e.g., DMF/hexane) to grow single crystals.

- Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.